

1-Iodopropane structure and bonding characteristics

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Compound of Interest

Compound Name: 1-Iodopropane

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An In-depth Technical Guide on the Structure and Bonding Characteristics of **1-Iodopropane**

Introduction

1-Iodopropane (n-propyl iodide), with the chemical formula C_3H_7I , is a colorless, flammable liquid organic compound.[1][2] It belongs to the alkyl halide family and is characterized by a propane backbone with an iodine atom substituted at a terminal carbon. This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, spectroscopic signature, and reactivity of **1-iodopropane**, tailored for researchers, scientists, and professionals in drug development. Its utility as a solvent and an alkylating agent in organic synthesis stems directly from the properties of the carbon-iodine bond.[3][4]

Molecular Structure and Geometry

The structure of **1-iodopropane** consists of a three-carbon chain with an iodine atom attached to one of the primary carbons. The carbon atoms in the propyl chain exhibit sp^3 hybridization, resulting in a tetrahedral geometry around each carbon atom.[5] The molecule is not rigid; there is free rotation around the carbon-carbon single bonds.

Below is a diagram illustrating the molecular structure of **1-iodopropane**.

Caption: Ball-and-stick model of **1-iodopropane**.

Quantitative Structural Data

The key structural parameters for **1-iodopropane** are summarized in the table below. The C-I bond is notably long and weak compared to other carbon-halogen bonds, which is a critical factor in its reactivity.[6]

Parameter	Value	Reference(s)
Molecular Formula	C ₃ H ₇ I	[1][7]
Molecular Weight	169.99 g/mol	[7][8]
C-I Bond Length	2.14 Å	[6]
C-C Bond Length (avg.)	~1.54 Å	(Typical sp ³ -sp ³)
C-H Bond Length (avg.)	~1.09 Å	(Typical sp ³ -s)
C-C-C Bond Angle	~109.5°	(Idealized sp ³)
H-C-H Bond Angle	~109.5°	(Idealized sp ³)
C-C-I Bond Angle	~109.5°	(Idealized sp ³)

Bonding Characteristics

The bonding in **1-iodopropane** is primarily covalent. The carbon framework consists of strong, nonpolar C-C and relatively nonpolar C-H sigma bonds. The defining feature of the molecule is the carbon-iodine bond.

The Carbon-Iodine (C-I) Bond

The C-I bond is highly significant to the molecule's overall properties. Iodine is more electronegative than carbon, but only slightly, leading to a polar covalent bond with a partial positive charge (δ^+) on the carbon atom and a partial negative charge (δ^-) on the iodine atom. This polarity makes the carbon atom susceptible to attack by nucleophiles.[9]

The C-I bond is the weakest of the carbon-halogen bonds due to the large atomic radius of iodine, which results in poor orbital overlap with carbon.[6] This weakness means that the iodide ion is an excellent leaving group in nucleophilic substitution reactions, making **1-iodopropane** a highly reactive alkylating agent.[4][6]

Dipole Moment

The polarity of the C-I bond, combined with the overall molecular geometry, results in a net molecular dipole moment. This permanent dipole leads to dipole-dipole interactions between **1-iodopropane** molecules, influencing its physical properties such as boiling point.

Property	Value	Reference(s)
Dipole Moment	2.01 - 2.04 Debye	[10][11]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and structural elucidation of **1-iodopropane**.

Infrared (IR) Spectroscopy

The IR spectrum of **1-iodopropane** is characterized by vibrations of its constituent bonds. The most diagnostic absorption is the C-I stretching vibration, which appears at a low frequency due to the heavy mass of the iodine atom.

Vibration	Wavenumber (cm ⁻¹)	Reference(s)
C-H (sp ³) Stretch	2845 - 2975	[6][12]
C-H Bend/Deformation	1370 - 1470	[12]
C-I Stretch	500 - 600	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of **1-iodopropane** shows three distinct signals, corresponding to the three chemically non-equivalent sets of protons on the propyl chain. The integration ratio of these signals is 3:2:2.[13]

- CH₃ group (a): A triplet, due to coupling with the adjacent CH₂ group.
- Internal CH₂ group (b): A sextet, due to coupling with both the CH₃ and the other CH₂ group.

- CH₂-I group (c): A triplet, due to coupling with the internal CH₂ group.

The electronegative iodine atom deshields the adjacent protons (c), causing their signal to appear furthest downfield.

Proton Environment	Approximate Chemical Shift (δ , ppm)	Splitting Pattern
-CH ₃	~1.0	Triplet (t)
-CH ₂ -	~1.8	Sextet (sxt)
-CH ₂ I	~3.2	Triplet (t)

(Note: Exact chemical shifts can vary depending on the solvent and spectrometer.)

Mass Spectrometry (MS)

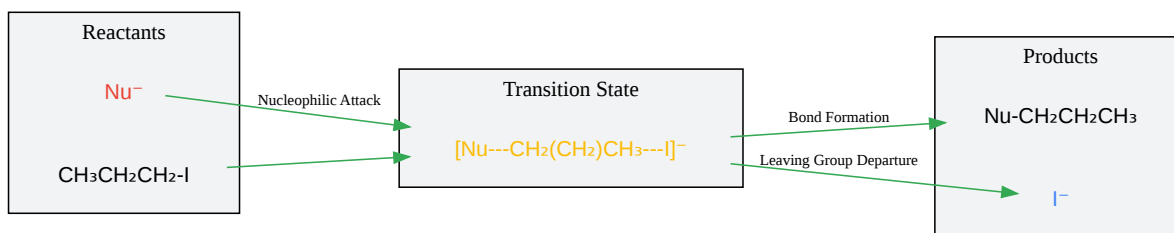
In mass spectrometry, **1-iodopropane** undergoes ionization to produce a molecular ion peak. The fragmentation pattern provides further structural information.

Ion Fragment	m/z Value	Description	Reference(s)
[CH ₃ CH ₂ CH ₂ I] ⁺	170	Molecular Ion (M ⁺)	[14]
[CH ₂ CH ₂ I] ⁺ or [CH ₃ CHI] ⁺	127	Loss of C ₃ H ₇	[14]
[CH ₃ CH ₂ CH ₂] ⁺	43	Loss of I	[14]

Reactivity and Applications

1-iodopropane's reactivity is dominated by the C-I bond. The iodine atom serves as an excellent leaving group, making the compound a valuable substrate for S_N2 reactions.[\[6\]](#) It is widely used in organic synthesis to introduce a propyl group onto various nucleophiles such as amines, alkoxides, and thiolates. Under strongly basic conditions, it can also undergo E2 elimination to form propene.[\[6\]](#)

The following diagram illustrates a typical S_N2 reaction involving **1-iodopropane**.



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Caption: Generalized S_N2 reaction pathway for **1-iodopropane**.

Experimental Protocols

Synthesis of 1-Iodopropane via Finkelstein Reaction

This protocol describes the synthesis of **1-iodopropane** from 1-chloropropane or 1-bromopropane using the Finkelstein reaction, a halide exchange process.^{[15][16]}

Materials and Equipment:

- 1-chloropropane (or 1-bromopropane)
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel

- Distillation apparatus
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone. The typical molar ratio is a slight excess of NaI (e.g., 1.5 equivalents) relative to the alkyl halide.
- **Addition of Alkyl Halide:** Add 1-chloropropane (1.0 eq.) to the flask.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is driven by the precipitation of NaCl (or NaBr) in acetone. Monitor the reaction progress (typically several hours).
- **Work-up:** After cooling to room temperature, filter the mixture to remove the precipitated sodium halide.
- **Solvent Removal:** Remove the acetone from the filtrate using a rotary evaporator or simple distillation.
- **Purification:** Transfer the remaining liquid to a separatory funnel. Wash with an equal volume of water, followed by a wash with 5% aqueous sodium thiosulfate to remove any residual iodine color, and finally wash with brine.
- **Drying and Distillation:** Dry the organic layer over anhydrous MgSO_4 , filter, and purify the **1-iodopropane** by fractional distillation, collecting the fraction boiling at 101-103 °C.[2]

Characterization by NMR Spectroscopy

Protocol for ^1H NMR Analysis:

- **Sample Preparation:** Prepare a sample by dissolving approximately 5-10 mg of purified **1-iodopropane** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm. Analyze the chemical shifts, integration ratios, and splitting patterns to confirm the structure.^[13]

Summary of Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	1-Iodopropane	[7]
CAS Number	107-08-4	[7][17]
Appearance	Colorless to light yellow liquid	[4][6]
Density	1.743 g/mL at 25 °C	[3][4][17]
Melting Point	-101 °C	[2][17]
Boiling Point	101-102 °C	[3][4][17]
Solubility in Water	0.11 g / 100 g at 20 °C (Slightly soluble)	[6]
Refractive Index (n_D^{20})	1.504	[3][17]
Vapor Pressure	43 mmHg at 25 °C	[17]

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